Vasicine

Beschreibung

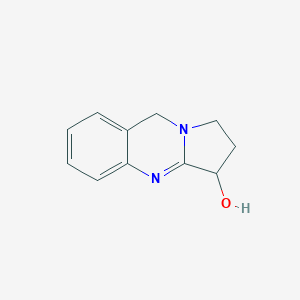

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317988 | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-56-4, 6159-55-3 | |

| Record name | (±)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vasicine: A Technical Guide to Its Natural Sources and Biosynthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vasicine

This compound, a quinazoline alkaloid also known as peganine, is a bioactive compound of significant interest in the pharmaceutical industry.[1][2] It is predominantly found in the medicinal plant Justicia adhatoda (formerly Adhatoda vasica), from which its name is derived, and is also present in Peganum harmala.[1][2] Historically, extracts containing this compound have been utilized in traditional medicine for their therapeutic effects, particularly in treating respiratory ailments.[3][4][5] Modern scientific research has validated many of these traditional uses, demonstrating that this compound exhibits a range of pharmacological activities, including bronchodilatory, expectorant, antioxidant, and anti-inflammatory properties.[3][6][7] Its potential as a uterine stimulant has also been reported.[1][8] The unique chemical structure and diverse biological activities of this compound make it a valuable lead compound for the development of new therapeutics. This guide provides a comprehensive overview of the natural sources of this compound and delves into the technical details of its biosynthetic pathway, offering insights for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound is primarily biosynthesized in a select number of plant species. The most well-known and commercially significant sources are Justicia adhatoda and Peganum harmala.

Justicia adhatoda (Malabar Nut)

Justicia adhatoda, a member of the Acanthaceae family, is a perennial shrub native to the Indian subcontinent.[5][9] It is the principal source of this compound, with the leaves containing the highest concentration of the alkaloid.[7][10] The this compound content in the leaves can vary depending on the season and the method of extraction.[11] In addition to this compound, the leaves also contain its auto-oxidation product, vasicinone, which also contributes to the plant's medicinal properties.[7]

Peganum harmala (Syrian Rue)

Peganum harmala, belonging to the Nitrariaceae family, is a perennial plant native to the eastern Mediterranean region and parts of Asia.[12] The seeds of Peganum harmala are a rich source of a variety of alkaloids, including this compound (peganine).[1][12] This plant is also well-known for its content of β-carboline alkaloids like harmine and harmaline.[12]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can be influenced by various factors, including plant genetics, geographical location, harvest time, and extraction methodology. The following table summarizes the reported this compound content in Justicia adhatoda leaves from various studies.

| Plant Source | Plant Part | This compound Content | Method of Analysis | Reference |

| Adhatoda vasica | Leaves | 5.64 ± 0.10 mg/ml of juice (traditional bolus method) | HPTLC | [13] |

| Adhatoda vasica | Leaves | 3.46 ± 0.06 mg/ml of juice (steaming method) | HPTLC | [13] |

| Adhatoda vasica | Leaves | 0.7332% (dry weight) | RP-HPLC | [7][10] |

| Adhatoda vasica | Leaves | 1.5% (dry weight) | HPTLC | [9] |

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways plants utilize to produce specialized compounds. The primary precursors for the this compound skeleton are the amino acid ornithine and anthranilic acid.[1] However, the exact pathway appears to differ between the two primary plant sources.

Biosynthesis in Peganum harmala

In Peganum harmala, extensive studies have elucidated a probable biosynthetic pathway for this compound.[1] The pathway commences with the formation of a pyrrolidine ring from ornithine, which then condenses with anthranilic acid to form the characteristic quinazoline structure. The key steps are outlined below:

-

Formation of the Pyrrolidine Moiety from Ornithine: The biosynthesis is initiated by the decarboxylation of the amino acid L-ornithine to produce putrescine. This reaction is typically catalyzed by the enzyme ornithine decarboxylase (ODC). Putrescine then undergoes a series of transformations, including methylation and oxidative deamination, to form a reactive pyrrolidinium cation.

-

Condensation with Anthranilic Acid: The nitrogen atom of anthranilic acid performs a nucleophilic attack on the electrophilic pyrrolidinium cation.

-

Amide Formation and Cyclization: Following the initial condensation, an intramolecular amide formation occurs, leading to the cyclization and formation of the tricyclic quinazoline skeleton of this compound.

Caption: Proposed biosynthesis pathway of this compound in Peganum harmala.

A Divergent Pathway in Justicia adhatoda

Interestingly, evidence suggests that the biosynthetic pathway of this compound in Justicia adhatoda may differ from that in Peganum harmala.[1] In J. adhatoda, a less conventional pathway involving N-acetylanthranilic acid and aspartic acid has been proposed, although this route is not as well-established.[11] This highlights the potential for metabolic diversity in the biosynthesis of the same secondary metabolite across different plant species.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. vegetosindia.org [vegetosindia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immobilization of adhatoda vasica leaf cells for enhanced production of this compound [wisdomlib.org]

- 10. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Synonym Peganine-obtained from the leaves of Adhatoda vasica [epharmacognosy.com]

- 12. Alkaloids from the seeds of Peganum harmala showing antiplasmodial and vasorelaxant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

Vasicine: From Ancient Remedy to Modern Molecule - A Technical Guide to its Discovery and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicine, a quinazoline alkaloid, is the principal bioactive compound isolated from the plant Justicia adhatoda (syn. Adhatoda vasica). For millennia, this plant has been a cornerstone of traditional Ayurvedic and Unani medicine, primarily utilized for its potent effects on the respiratory system. The journey of this compound from a key component of traditional herbal remedies to a molecule of significant pharmacological interest is a compelling narrative of ethnobotany validated by modern science. This technical guide provides an in-depth exploration of the history of this compound's discovery, the phytochemical landscape of its natural source, and a detailed examination of the methodologies developed for its isolation and purification. We will delve into both classical solvent-based extraction techniques and modern chromatographic methods, offering step-by-step protocols and explaining the scientific rationale behind experimental choices. This guide is designed for researchers, natural product chemists, and drug development professionals seeking a comprehensive understanding of this important alkaloid.

Introduction: The Botanical and Ethnomedicinal Origins of this compound

Justicia adhatoda, commonly known as the Malabar nut or Vasaka, is an evergreen shrub native to the Indian subcontinent and Southeast Asia.[1][2][3] Its leaves, roots, and flowers have been extensively used in indigenous medical systems for over 2,000 years to treat a wide array of ailments.[4][5] The most prominent of these traditional applications is for respiratory conditions; the plant is a well-known remedy for cough, bronchitis, asthma, and the common cold.[2][6][7][8][9][10][11] The plant's efficacy in this regard is so esteemed that an ancient Indian saying states, "No man suffering from phthisis need despair as long as the Vasaka plant exists."[11]

The therapeutic effects of J. adhatoda are primarily attributed to a class of quinazoline alkaloids, with this compound being the most significant and abundant.[1][12][13][14][15] this compound and its derivatives exhibit powerful bronchodilatory and expectorant properties, meaning they help to widen the airways and loosen phlegm, thus validating the plant's traditional use.[3][5][7][16] This validation by modern pharmacology has spurred extensive research into the plant's phytochemistry and the development of efficient methods to isolate its active principles.

A Historical Perspective: The Discovery and Characterization of this compound

The scientific investigation into the active components of J. adhatoda began in the late 19th century. While the plant had been used for centuries, the first documented isolation of its primary alkaloid was achieved by David Hooper in 1888.[17][18] This seminal work marked the beginning of a new chapter for the ancient remedy.

Following its initial discovery, the detailed characterization and structural elucidation of this compound were carried out by Sen and Ghose in the 1920s.[17][18][19] Their research established the chemical identity of the compound, paving the way for further pharmacological studies. In subsequent decades, further investigation into the plant's chemical makeup revealed a family of related alkaloids. Notably, vasicinone, an auto-oxidation product of this compound, was also isolated and found to possess potent bronchodilatory activity.[1][13][17] This growing understanding of the plant's phytochemistry provided a molecular basis for its observed therapeutic effects.

The Phytochemical Landscape of Justicia adhatoda

Justicia adhatoda is a rich reservoir of bioactive compounds, but its pharmacological profile is dominated by its quinazoline alkaloids.[1][2][12] These alkaloids are present in various parts of the plant, including the leaves, roots, flowers, and bark.[1][6] While this compound is the most abundant, several other related compounds contribute to the plant's overall activity.

| Alkaloid | Chemical Formula | Key Characteristics | Primary Location |

| This compound (Peganine) | C₁₁H₁₂N₂O | The primary and most studied alkaloid; exhibits bronchodilatory and uterotonic effects.[14][18][19] | Leaves, Roots, Flowers |

| Vasicinone | C₁₁H₁₀N₂O₂ | An oxidation product of this compound; potent bronchodilator and expectorant.[13][17] | Leaves, Roots |

| Vasicinol | C₁₁H₁₂N₂O₂ | A related quinazoline alkaloid.[1][13] | Leaves |

| Adhatodine | - | A minor alkaloid identified in the plant.[1][20] | Leaves |

| Anisotine | - | Another minor quinazoline alkaloid.[1][20] | Leaves |

The concentration of these alkaloids can vary depending on the season and geographical location of the plant collection.[17] Research has indicated that a higher concentration of this compound may be present in the roots compared to the leaves.[1]

Isolation and Purification of this compound: Methodologies and Protocols

The isolation of this compound from J. adhatoda is a classic example of natural product chemistry, employing the fundamental principles of extraction and purification. Methodologies have evolved from traditional solvent-based procedures to more refined chromatographic techniques.

Classical Methodology: Acid-Base Solvent Extraction

The foundational method for isolating alkaloids like this compound relies on their basic nature. Alkaloids exist in the plant as salts, which are soluble in polar solvents like water or alcohol. By manipulating the pH, they can be converted to their free base form, which is soluble in nonpolar organic solvents. This differential solubility is the key to their separation from other plant constituents.

-

Initial Alcoholic Extraction: Using alcohol (ethanol or methanol) denatures proteins and extracts a wide range of compounds, including the alkaloid salts.

-

Acidification: Treating the extract with a dilute acid (like H₂SO₄ or HCl) ensures that the this compound remains in its protonated, salt form (this compound-HCl), which is soluble in the aqueous phase.[4]

-

Washing with Chloroform: In the acidic state, non-basic, lipophilic compounds and pigments can be removed by washing with an immiscible organic solvent like chloroform. The this compound salt remains in the aqueous layer.

-

Basification: Adding a base (like ammonia or NaOH) deprotonates the this compound salt, converting it to the free base.[4] This form is less soluble in water and highly soluble in organic solvents.

-

Final Organic Extraction: The free base is then extracted from the alkaline aqueous solution using an organic solvent, typically chloroform. Evaporation of this final solvent yields the crude alkaloid.

-

Maceration and Extraction: Air-dried and powdered leaves of J. adhatoda are macerated with 95% ethanol for 24-48 hours. The process is repeated 2-3 times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a thick, viscous residue.

-

Acidification and Partitioning: The residue is dissolved in 2% aqueous sulfuric acid. The acidic solution is then filtered to remove any insoluble matter.

-

Purification: The clear acidic filtrate is transferred to a separatory funnel and washed several times with chloroform to remove chlorophyll and other non-alkaloidal impurities. The chloroform layers are discarded.

-

Liberation of Free Base: The purified acidic aqueous layer is made alkaline (pH 9-10) by the slow addition of ammonia solution. The precipitation of the crude alkaloid may be observed.

-

Final Extraction: The alkaline solution is extracted multiple times with chloroform. The this compound free base will move into the chloroform layers.

-

Drying and Evaporation: The combined chloroform extracts are pooled, dried over anhydrous sodium sulfate, and filtered. The chloroform is then evaporated to dryness to yield crude this compound.

-

Crystallization: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound needles.[21]

Modern Isolation and Analytical Techniques

While solvent extraction is effective for bulk isolation, modern drug discovery and quality control demand more sophisticated techniques for purification and quantification.

-

Column Chromatography: This is a key purification step following crude extraction. The crude this compound extract is loaded onto a column packed with an adsorbent like silica gel or alumina. A solvent system (mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components. For this compound, a gradient of chloroform and methanol is often effective, with vasicinone typically eluting before this compound.[22][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength around 280-298 nm. HPLC allows for the precise determination of the purity and concentration of this compound in an extract or formulation.[22]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the rapid analysis and quantification of this compound in herbal extracts and formulations.[19][24] It offers high sample throughput and is a valuable tool for quality control. A common mobile phase for HPTLC analysis of this compound is a mixture of Toluene:Ethyl acetate:Diethyl amine.

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10, 20, 50, 100, 200 µg/mL).

-

Sample Preparation: Accurately weigh the crude extract or plant powder. Extract with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 298 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The amount of this compound in the sample is quantified by comparing its peak area to the calibration curve.

Comparative Analysis of Isolation Methods

A patented process aimed at commercial-scale production highlights an improved method that avoids chromatographic separation and reports a high recovery of this compound up to 2.0%.[4] This underscores the ongoing effort to optimize isolation for industrial applications.

| Method | Principle | Advantages | Disadvantages | Scale |

| Acid-Base Extraction | Differential solubility based on pH | Simple, inexpensive, suitable for large scale.[4] | Lower purity, use of large solvent volumes, potential for emulsion formation. | Lab to Industrial |

| Column Chromatography | Differential adsorption | Good for purification, separates closely related alkaloids.[22] | Slower, requires more solvent, adsorbent cost. | Lab to Pilot |

| HPLC | High-resolution partitioning | High purity, excellent for quantification and final polishing.[22] | Expensive, not suitable for initial bulk extraction. | Analytical to Prep |

Pharmacological Significance and Drug Development

The sustained interest in this compound is driven by its diverse and potent pharmacological activities. Its primary role as a bronchodilator and expectorant has been firmly established.[16][19] However, research has uncovered a much broader therapeutic potential, including antitussive, anti-inflammatory, antimicrobial, antioxidant, and uterotonic (oxytocic) effects.[4][14][25]

The pharmacological profile of this compound has inspired the development of important semi-synthetic drugs. Bromhexine, and its active metabolite Ambroxol, are widely used mucolytic agents derived from this compound.[3][15] These drugs function by breaking down thick mucus, making it easier to clear from the airways, and represent a major success story in leveraging a natural product scaffold for modern drug development.[3]

Conclusion

The story of this compound is a testament to the value of integrating traditional knowledge with modern scientific inquiry. From its ancient roots as a key component of Vasaka in Ayurvedic medicine to its isolation and characterization, this compound has provided a molecular basis for a centuries-old therapy. The development of robust isolation protocols, from classical acid-base extractions to sophisticated chromatographic separations, has enabled detailed pharmacological investigation and even inspired the creation of new synthetic drugs. For researchers in natural products and drug development, this compound remains a molecule of interest, embodying a rich history and a promising future for therapeutic innovation.

References

- Indian traditional herbs Adhatoda vasica and its Medicinal application - Journal of Chemical and Pharmaceutical Research.

- Chemical constituents of A. vasica. | Download Scientific Diagram - ResearchGate.

- Vasaka (Adhatoda vasica Nees): Traditional Uses and Medicinal Applications in Ayurveda - Longdom Publishing.

- Pharmacognostic Use of Adhatoda Vasica and its Chemical Compostion - Research and Reviews.

- Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods - Journal of Pharmacognosy and Phytochemistry.

- AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY.

- Exploring Mother Nature “ADATHODA VASICA” | The Ancient Ayurveda | Dr. Sarin T.

- Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC - The Pharma Innovation.

- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.

- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC - NIH.

- SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF this compound | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- CHEMICAL COMPOSITION OF ADHATODA VASICA - PJSIR.

- Adhatoda vasica: An Overview of Its Traditional Medicinal Uses - ijsate.

- Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents | Request PDF - ResearchGate.

- This compound: Significance and symbolism.

- Medicinal uses and Pharmacological activity of Adhatoda vasica - CABI Digital Library.

- In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - NIH.

- Synthesis of Ofornine mimics from natural product l-Vasicine as anti-hypertensive agents | Request PDF - ResearchGate.

- Exploring this compound: A Natural Compound with Remarkable Respiratory Benefits.

- Pharmaceutical Roots: Justicia Adhatoda | LGC Standards.

- Innovation and Integrative Research Center Journal Exploring the Medicinal Marvels of Justicia Adhatoda.

- This compound.

- Synthesis of some n-heterocyclic analogs of this compound | Request PDF - ResearchGate.

- US6676976B2 - Process for the production of this compound - Google Patents.

- Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PubMed Central.

- A Review on Therapeutic Potential of Justicia adhatoda L.

- A review on Justicia adhatoda: A potential source of natural medicine - Academic Journals.

- This compound, (peganine) - New Drug Approvals.

- Isolation and characterization of this compound from Adhatoda vasica (Adusa).

- Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology |||.

- Antimicrobial, antioxidant, and cytotoxic properties of this compound acetate synthesized from this compound isolated from Adhatoda vasica L - PubMed.

- Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsate.com [ijsate.com]

- 3. Pharmaceutical Roots: Justicia Adhatoda | LGC Standards [lgcstandards.com]

- 4. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 5. journals.ijramt.com [journals.ijramt.com]

- 6. jocpr.com [jocpr.com]

- 7. longdom.org [longdom.org]

- 8. theancientayurveda.com [theancientayurveda.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. iircj.org [iircj.org]

- 11. academicjournals.org [academicjournals.org]

- 12. rroij.com [rroij.com]

- 13. ijpjournal.com [ijpjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound: Significance and symbolism [wisdomlib.org]

- 16. nbinno.com [nbinno.com]

- 17. pjsir.org [pjsir.org]

- 18. This compound [drugfuture.com]

- 19. phytojournal.com [phytojournal.com]

- 20. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 24. thepharmajournal.com [thepharmajournal.com]

- 25. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Vasicine: Chemical Structure and Molecular Properties

Introduction

Vasicine, also known as peganine, is a quinazoline alkaloid of significant interest to the pharmaceutical and scientific communities.[1][2] Primarily isolated from the leaves of Justicia adhatoda (syn. Adhatoda vasica) and the seeds of Peganum harmala, this molecule has a long history of use in traditional medicine, particularly for respiratory ailments.[1][2] Modern research has identified this compound as a potent bronchodilator and expectorant, validating its traditional applications and establishing it as a valuable lead compound in drug development.[1]

This technical guide provides a comprehensive overview of the chemical and molecular properties of this compound. It is intended for researchers, chemists, and drug development professionals, offering detailed data on its chemical identity, structural elucidation through spectroscopic analysis, and standardized protocols for its extraction, isolation, and quantification.

Core Chemical Identity

The fundamental identity of a molecule is defined by its molecular formula, weight, and systematic nomenclature. This compound is a heterocyclic compound featuring a fused pyrroloquinazoline ring system. Its core identifiers are summarized in the table below.

| Parameter | Value | References |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4][5] |

| Molecular Weight | 188.23 g/mol | [3][4][5] |

| IUPAC Name | (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | [6][7] |

| CAS Registry Number | 6159-55-3 | [3][5][6] |

| Synonyms | Peganine, L-Peganine | [1][5] |

| Chemical Class | Quinazoline Alkaloid | [1] |

Structural Elucidation and Spectroscopic Profile

The definitive structure of this compound has been established through a combination of spectroscopic techniques. Understanding its spectral fingerprint is critical for identification, purity assessment, and quality control.

Chemical Structure

The this compound molecule consists of a tetracyclic aromatic system with a hydroxyl group on the chiral carbon of the pyrrolidine ring, making it a secondary alcohol.

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The ¹H NMR spectrum identifies the distinct protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts below are reported in parts per million (ppm) relative to a standard, typically in a deuterated chloroform (CDCl₃) solvent.

Table 2.1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| 1 | 47.44 | 3.21 (α), 3.40 (β) | m |

| 2 | 27.89 | 2.10 (α), 2.35 (β) | m |

| 3 | 68.94 | 4.77 | t, J = 6.4 Hz |

| 3a | 162.93 | - | - |

| 4a | 141.02 | - | - |

| 5 | 122.50 | 7.13 | m |

| 6 | 127.43 | 7.13 | m |

| 7 | 123.26 | 6.96 | m |

| 8 | 124.83 | 6.84 | d, J = 7.2 Hz |

| 8a | 119.84 | - | - |

| 9 | 47.44 | 4.56 | brs |

Data sourced from Chowdhury et al., 2018.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups within the molecule based on their vibrational frequencies. The choice of the sample preparation method, such as using a KBr pellet, is to ensure a solid, uniform dispersion of the analyte for clear spectral acquisition.

Table 2.2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| ~3709, 3500-3100 | O-H (Alcohol) | Stretching |

| ~2992 | C-H (Aromatic/Aliphatic) | Asymmetric Stretching |

| ~2712 | C-H (Aliphatic) | Symmetric Stretching |

| ~1635, 1629 | C=N (Imine) | Stretching |

| ~1575, 1499 | C=C (Aromatic) | Ring Stretching |

| ~1363 | C-N | Stretching |

Data compiled from multiple sources.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for metabolic studies. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.

Table 2.3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 189.06 - 189.10 | Protonated precursor ion |

| [M+H-H₂O]⁺ | 171.08 | Major product ion after loss of water |

Data sourced from Madhukar et al., 2018.[8]

The fragmentation resulting in the loss of a water molecule (18 Da) is a characteristic behavior of molecules containing a hydroxyl group, providing strong evidence for the alcohol functionality in this compound's structure.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and inform the design of formulation and delivery strategies.

| Property | Value | References |

| Appearance | White to yellowish amorphous powder or needles | [6] |

| Melting Point | 210-212 °C | [2] |

| Solubility | Soluble in acetone, alcohol, chloroform; slightly soluble in water, ether. | [2] |

| Optical Rotation | [α]D¹⁴ -254° (c = 2.4 in CHCl₃) | [2] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the extraction and quantification of this compound. These protocols are designed to be self-validating by incorporating purification and analytical steps that confirm the identity and purity of the final product.

Extraction and Isolation from Adhatoda vasica

The isolation of this compound from its primary plant source, A. vasica, leverages its alkaline nature. The acid-base extraction method is a classic and efficient technique that selectively partitions the alkaloid from the crude plant matrix. The rationale is that the basic nitrogen atoms in this compound become protonated in an acidic solution, rendering the molecule water-soluble and separating it from neutral, lipophilic compounds. Subsequent basification returns the alkaloid to its free-base form, allowing for its extraction into an organic solvent.

Caption: Workflow for Acid-Base Extraction and Purification of this compound.

Step-by-Step Protocol:

-

Preparation: Air-dry fresh leaves of A. vasica at room temperature for two weeks and pulverize them into a fine powder.[6]

-

Initial Extraction: Extract the powdered leaves with methanol or 95% ethanol at room temperature or using a Soxhlet apparatus. The choice of a polar solvent is effective for extracting the polar alkaloid.[1][7]

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated, semi-solid residue.[7]

-

Acid Treatment: Add an aqueous solution of a dilute acid (e.g., 0.01 N HCl or 5% acetic acid) to the residue and stir for several hours. This converts this compound into its water-soluble salt form.[6][7]

-

Filtration & Defatting: Filter the acidic solution to remove any insoluble materials. Wash the aqueous filtrate with an immiscible organic solvent like chloroform or n-hexane to remove lipids and other non-basic impurities. Discard the organic layer.[1][6]

-

Basification: Collect the aqueous layer and add a 5% ammonia solution dropwise until the pH reaches approximately 9.5. This deprotonates the this compound salt, converting it back to its free-base form, which is less soluble in water.[6]

-

Final Extraction: Extract the basified solution multiple times with chloroform. The free-base this compound will partition into the organic chloroform layer.[6]

-

Drying and Concentration: Pool the chloroform extracts and concentrate them to dryness to yield a yellowish-brown amorphous residue of crude this compound.[6]

-

Purification (Optional but Recommended): For higher purity, the crude residue can be further purified using column chromatography on silica gel, eluting with a solvent system such as chloroform:ethanol (e.g., 8:2).[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a robust and reliable method for the quantification of this compound in plant extracts and commercial formulations.[9] The method's specificity is ensured by comparing both the retention time and the UV spectrum of the analyte peak with that of a certified reference standard.

Step-by-Step Protocol:

-

Standard Preparation: Prepare a stock solution of certified this compound reference standard in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution (e.g., 5 to 200 µg/mL).[9]

-

Sample Preparation: Accurately weigh the powdered plant material or formulation, and extract it with methanol, often using sonication to enhance efficiency. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 3.5 µm).[1]

-

Mobile Phase: An isocratic system of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 90:10 v/v).[1] The acidic mobile phase ensures that the amine groups on this compound are protonated, leading to sharp, well-defined peaks.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: DAD detection at 280 nm.[1]

-

Injection Volume: 10 µL.[1]

-

-

Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples. The concentration of this compound in the samples is determined by interpolating their peak areas from the linear regression of the calibration curve.[9] Under these conditions, this compound typically elutes at a retention time of approximately 7.5 minutes.[1]

Conclusion

This guide has detailed the foundational chemical and molecular characteristics of this compound. The provided data, from its molecular formula to its comprehensive spectroscopic profile, serves as an essential reference for its unambiguous identification and characterization. Furthermore, the detailed protocols for extraction and quantification offer robust, field-proven methodologies for researchers working with this promising natural product. The synthesis of this information aims to support and accelerate ongoing research and development efforts targeting this compound and its derivatives for novel therapeutic applications.

References

-

Chowdhury, F. I., Nishat, F., & Parvin, S. (2018). Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

CAS Common Chemistry. (n.d.). (±)-Vasicine. American Chemical Society. Available at: [Link]

-

Madhukar, P., et al. (2018). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. ResearchGate. Available at: [Link]

-

ChemFarm. (n.d.). This compound Supplier | CAS 6159-55-3. Available at: [Link]

-

Thailan, V., et al. (2015). Isolation, characterization and inhibition effect of this compound on mild steel corrosion in 1N HCl. Journal of Chemical and Pharmaceutical Research, 7(7), 808-817. Available at: [Link]

-

Sreelekshmi U, et al. (2021). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal, 10(1), 171-173. Available at: [Link]

-

Van de Velde, F., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. PubMed. Available at: [Link]

-

PubChem. (n.d.). (-)-Vasicine. National Center for Biotechnology Information. Available at: [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: Quinazoline Alkaloid this compound. CSIR-North East Institute of Science and Technology. Available at: [Link]

- Central Drug Research Institute. (2003). Process for the production of this compound. Google Patents (US6676976B2).

-

Singh, B., & Sharma, R. A. (2013). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. Akadémiai Kiadó. Available at: [Link]

-

New Drug Approvals. (2016). This compound, (peganine). Available at: [Link]

-

Wikipedia. (n.d.). This compound. Available at: [Link]

-

Reddy, B. U., et al. (2017). Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Efficiency. Figshare. Available at: [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. ijrar.org [ijrar.org]

- 3. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

pharmacological profile of vasicine as a quinazoline alkaloid

An In-Depth Technical Guide to the Pharmacological Profile of Vasicine

Authored by: A Senior Application Scientist

Abstract

This compound, a quinazoline alkaloid primarily isolated from the medicinal plant Adhatoda vasica, presents a compelling and multifaceted pharmacological profile.[1][2] Historically rooted in traditional medicine for respiratory ailments, modern scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound as a promising candidate for contemporary drug discovery.[1][3] This technical guide provides a comprehensive analysis of its pharmacological properties, including its well-established bronchodilatory, mucolytic, and uterotonic effects, alongside emerging evidence of its antioxidant, anti-inflammatory, cardioprotective, and anticancer potential.[1][3][4][5] We will delve into the mechanistic underpinnings of these activities, its pharmacokinetic and toxicological profile, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic versatility.

Introduction: The Quinazoline Alkaloid of Interest

This compound, chemically known as (3S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol, is the principal bioactive constituent of the plant Justicia adhatoda (syn. Adhatoda vasica).[2][3] Its unique pyrroloquinazoline structure is the foundation for its diverse biological activities. While traditionally used for treating cough, bronchitis, and asthma, its pharmacological scope is now understood to be much broader.[1][6] This guide synthesizes current knowledge to provide a detailed, mechanism-oriented overview of its profile.

The Multifaceted Pharmacological Profile of this compound

This compound's interaction with biological systems is complex, affecting multiple organs and pathways. Its effects are often modulated by its primary metabolite, vasicinone, which is an oxidized form of this compound.[7]

Diagram: The Diverse Pharmacological Activities of this compound

Caption: A diagram illustrating the diverse pharmacological effects of this compound.

Respiratory System Effects

This compound's most recognized therapeutic application is in respiratory care.[1]

-

Bronchodilator and Expectorant Activity: this compound demonstrates significant bronchodilator properties, comparable to the pharmaceutical agent theophylline.[2][3] This action helps to relax the airway smooth muscles, alleviating symptoms of asthma and bronchitis.[1] It also functions as an expectorant, aiding in the clearance of mucus from the airways.[1][3] The combination of this compound and its metabolite vasicinone exhibits even more pronounced bronchodilatory activity.[2][8]

-

Antitussive Effects: The alkaloid has been shown to possess antitussive (cough-suppressing) properties, contributing to its efficacy in treating various respiratory ailments like the common cold, cough, and whooping cough.[3][9]

Uterine Stimulant Activity

This compound is a potent uterotonic agent, meaning it stimulates uterine contractions.[3][10][11]

-

Mechanism of Action: This activity is reported to be similar to that of oxytocin and methylergometrine.[3] The abortifacient properties of this compound are attributed to the release of prostaglandins.[3] This makes it a compound of interest in obstetrics and gynecology, although its use requires careful consideration due to its potent effects.[10]

Cardiovascular Profile

The cardiovascular effects of this compound are complex and appear to be balanced by its metabolite, vasicinone.

-

Cardiac Effects: this compound itself exhibits a cardiac-depressant effect.[2][3] In contrast, vasicinone acts as a weak cardiac stimulant.[3][8] A combination of the two alkaloids can normalize these opposing effects.[2][3]

-

Cardioprotective Potential: Recent studies suggest a protective role for this compound against myocardial infarction.[4] This effect is mediated by its ability to inhibit oxidative stress and inflammation through the PI3K/Akt signaling pathway.[4][12] It has been shown to reduce myocardial necrosis by decreasing elevated levels of cardiac injury markers like LDH, CK-MB, and TnT.[4]

Antioxidant and Anti-inflammatory Properties

This compound possesses significant antioxidant and anti-inflammatory capabilities, which underpin many of its other therapeutic effects.[1][5]

-

Mechanism: It combats oxidative stress by scavenging free radicals and increasing the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[4][13] Its anti-inflammatory action contributes to its effectiveness in conditions like asthma and its cardioprotective properties.[4][13]

Anticancer Potential

Emerging research highlights the potential of this compound as a cytotoxic agent against various cancer cell lines.

-

Cytotoxic Activity: this compound has demonstrated notable anticancer efficacy against lung, breast, and ovarian cancer cells.[14][15][16] For instance, it showed an IC50 value of 46.5 µg/ml against a lung cancer cell line in an MTT assay.[14]

-

Mechanism of Action: The anticancer effects of alkaloids like this compound are often linked to their ability to induce apoptosis (programmed cell death) and inhibit enzymes crucial for DNA replication, such as topoisomerase.[15] In ovarian cancer cells, this compound-containing extracts were shown to reactivate the p53 and p21 tumor suppressor genes.[15] In breast cancer cells, it can inhibit NF-κB, a key protein complex involved in cancer cell survival and proliferation.[16]

Pharmacokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is critical for its development as a therapeutic agent.

-

Absorption and Distribution: In silico and preclinical studies suggest that this compound has good gastrointestinal absorption.[17] It is weakly bound to plasma proteins, which increases its bioavailability.[7]

-

Metabolism: this compound is extensively metabolized, primarily in the liver.[18] A key metabolic pathway is its oxidation to vasicinone.[7][19] A comprehensive study identified 72 different metabolites in rats, formed through pathways including hydroxylation, oxidation, sulfation, and glucuronidation.[20][21]

-

Excretion: The primary route of excretion for this compound and its metabolites is through the kidneys, indicating that renal clearance is the major elimination pathway.[20][21]

Table 1: Summary of Pharmacokinetic Parameters (Preclinical Data)

| Parameter | Observation | Source |

| Absorption | Good gastrointestinal absorption predicted | [17] |

| Metabolism | Extensive hepatic metabolism; vasicinone is a key metabolite | [18][20] |

| Metabolic Pathways | Oxidation, hydroxylation, sulfation, glucuronidation | [20][21] |

| Excretion | Primarily renal clearance | [20][21] |

| Plasma Protein Binding | Weakly bound | [7] |

Toxicology and Safety Profile

While this compound has a long history of use in traditional medicine, a thorough toxicological assessment is essential.

-

Preclinical Studies: Chronic toxicity studies have been conducted in rats and monkeys to establish a safety profile.[22][23]

-

Adverse Effects: In silico predictions have associated this compound with potential adverse effects such as panic hypertension and shivering.[24]

-

Considerations: The potent uterotonic and abortifacient activity means its use is contraindicated during pregnancy.[3][10] Further research is needed to fully delineate its safety profile for clinical applications.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the pharmacological activities of this compound.

Protocol: In Vitro Assay for Bronchodilator Activity

-

Objective: To assess the relaxant effect of this compound on pre-contracted tracheal smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare a tracheal chain preparation.

-

Experimental Setup: Mount the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

-

Contraction: Induce a sustained contraction of the tracheal muscle using a contractile agent like histamine (1 µM) or acetylcholine (10 µM).

-

Treatment: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in muscle tension using an isometric force transducer.

-

Analysis: Express the relaxation as a percentage of the maximum contraction induced. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation).

-

Controls: Use a vehicle control (e.g., saline) and a positive control such as theophylline or salbutamol.

-

Diagram: Workflow for In Vitro Bronchodilator Assay

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasicinone - Wikipedia [en.wikipedia.org]

- 9. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent uterine activity of alkaloid this compound [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro anticancer activity of ethanol extract of Adhatoda vasica Nees on human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

vasicine mechanism of action in respiratory conditions

**A Technical Guide to the

Mechanisms of Action of Vasicine in Respiratory Conditions**

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a quinazoline alkaloid isolated from the plant Adhatoda vasica, has a rich history in traditional medicine for treating respiratory ailments.[1][2] Modern pharmacological research has begun to elucidate the complex mechanisms underpinning its therapeutic efficacy. This guide provides an in-depth analysis of this compound's multifaceted mechanism of action, focusing on its bronchodilatory, mucolytic, anti-inflammatory, and antioxidant properties. We will explore the molecular pathways, present relevant quantitative data, and detail established experimental protocols to provide a comprehensive resource for researchers in the field. This compound's potential is further highlighted by its role as the chemical blueprint for the widely used synthetic mucolytic agent, bromhexine.[3]

Introduction: From Traditional Use to Modern Pharmacology

For centuries, the leaves of Adhatoda vasica (also known as Malabar nut) have been a cornerstone of Ayurvedic and Unani medicine, primarily used to treat coughs, bronchitis, asthma, and other respiratory disorders.[1][4][5] The primary bioactive constituent responsible for these effects is the alkaloid this compound. Scientific validation of these traditional uses has revealed that this compound and its derivatives, like vasicinone, possess a synergistic combination of pharmacological activities that make them potent agents for respiratory health.[1][6][7] This document synthesizes current research to provide a detailed technical overview of how this compound functions at a molecular and cellular level to alleviate respiratory symptoms.

Multifaceted Mechanisms of Action in the Respiratory System

This compound's therapeutic impact stems from its ability to target multiple pathological features of respiratory diseases simultaneously.

Bronchodilation: Easing Airway Constriction

This compound exhibits significant bronchodilatory effects, helping to relax and widen the airways, which is crucial for conditions like asthma and bronchitis.[1][8] While its activity is comparable to theophylline, the precise mechanism is multifaceted.[9][5]

-

Primary Mechanism: Recent studies suggest this compound's bronchodilatory action may be due to the inhibition of H1 and acetylcholine (Ach) receptors.[5] This prevents smooth muscle from reacting to histamine- and Ach-induced spasms, thereby inhibiting bronchoconstriction.[5]

-

Combined Effect: When combined with its natural derivative vasicinone, this compound shows pronounced and synergistic bronchodilatory activity both in vitro and in vivo.[9][7] This combination also acts as a potent respiratory stimulant.[9][7]

Mucoregulation: Enhancing Mucus Clearance

One of the most well-established properties of this compound is its effect on mucus viscosity and clearance. It acts as both a mucolytic and an expectorant.[1][2][6]

-

Mucolytic Action: this compound and its derivatives disrupt the structure of mucopolysaccharide fibers in sputum, making it less viscous.[6][10] This action is the basis for the development of the synthetic mucolytics bromhexine and ambroxol.[3][4] Mucoactive agents like these work by breaking down the chemical bonds within mucus molecules.[11][12]

-

Expectorant Action: this compound increases bronchial secretions and stimulates the cilia of the respiratory epithelium, a mucokinetic effect that enhances the transport and expulsion of the now less viscous phlegm from the airways.[2][9][6]

| Compound | Reported Effect on Mucus Clearance | Relative Potency/Note | Reference |

| This compound | Increases phenol red secretion (expectorant activity) by up to 0.97-fold at 45 mg/kg. | Significant expectorant properties. | [13] |

| Vasicinone | Increases phenol red secretion (expectorant activity) by up to 1.06-fold at 45 mg/kg. | Potent expectorant, slightly more effective than this compound in this model. | [13] |

| Bromhexine | Synthetic derivative; widely used mucolytic agent that depolymerizes mucopolysaccharides. | Serves as a benchmark synthetic mucolytic derived from this compound. | [3][4] |

| Ambroxol | Active metabolite of bromhexine with potent mucolytic and secretolytic effects. | Demonstrates the therapeutic potential of this compound-derived structures. | [3][14] |

Anti-inflammatory Action: Suppressing Pro-inflammatory Pathways

Chronic inflammation is a hallmark of many respiratory diseases. This compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[1][8][15]

-

Cytokine Suppression: this compound significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[16]

-

Inhibition of Inflammatory Enzymes: It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[16]

-

NF-κB Pathway Modulation: A primary mechanism for these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.[18][19][20] By preventing its activation, this compound effectively dampens the inflammatory response.

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation to the nucleus.

Mast Cell Stabilization

In allergic respiratory conditions like asthma, the degranulation of mast cells releases histamine and other mediators that cause bronchoconstriction and inflammation.[21][22] this compound exhibits mast cell-stabilizing properties, preventing this release.[23] The mechanism is thought to involve the blockade of calcium channels that are essential for the fusion of histamine-containing vesicles with the cell membrane.[24] By stabilizing mast cells, this compound helps prevent the onset of the allergic response.[22][25]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress contributes significantly to airway inflammation and damage. This compound possesses antioxidant capabilities, helping to neutralize harmful free radicals.[1][8][15]

-

Radical Scavenging: It directly scavenges free radicals, with studies showing a significant 50% inhibitory concentration (IC50) for DPPH radical scavenging at 187 µg/ml.[15]

-

Enzyme Modulation: In animal models, this compound treatment has been shown to decrease lipid peroxidation and significantly increase the levels of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[26]

Experimental Validation & Protocols

The claims regarding this compound's mechanisms are supported by a variety of in vitro and in vivo experimental models. Below are representative protocols for researchers investigating similar compounds.

Protocol: Evaluating Anti-inflammatory Effects in Macrophages

This protocol describes a cell-based assay to determine the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a negative control (media only).

-

Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Cytokine (TNF-α, IL-6) ELISA:

-

Perform ELISA on the collected supernatants according to the manufacturer's protocol for the specific cytokine kits.

-

Measure absorbance at the specified wavelength (typically 450 nm).

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each this compound concentration relative to the LPS-only control. Determine the IC50 value if possible.

Self-Validation System:

-

Positive Control: LPS-stimulated cells without the test compound.

-

Negative Control: Unstimulated cells (media only) to establish baseline levels.

-

Vehicle Control: LPS-stimulated cells with the solvent used for the test compound to rule out solvent effects.

Caption: Workflow for assessing the anti-inflammatory activity of this compound in vitro.

From Bench to Clinic: Drug Development Insights

The therapeutic potential of this compound is undeniable, but its clinical application has been limited by certain properties, such as its reported uterine stimulant effect.[4][7] This has driven the development of semi-synthetic derivatives.

-

Bromhexine and Ambroxol: The most successful examples are bromhexine and its active metabolite, ambroxol.[3][14][27] These drugs were developed from this compound to optimize its mucolytic properties while potentially mitigating other effects.[4][28][29] They are now globally recognized and widely used mucoactive agents, validating the therapeutic promise of the original this compound scaffold.[3][14]

Conclusion and Future Directions

This compound is a remarkable natural compound with a scientifically validated, multi-pronged mechanism of action against key pathologies of respiratory diseases. Its ability to act as a bronchodilator, mucolytic, anti-inflammatory, and antioxidant agent makes it a compelling candidate for further research and drug development.[1][8] Future research should focus on large-scale clinical trials to definitively establish its efficacy and safety in human populations, as preclinical data is strong but clinical evidence remains limited.[2][6] Furthermore, exploring novel derivatives of the this compound scaffold could lead to the development of next-generation respiratory therapeutics with enhanced potency and targeted activity.

References

- Exploring this compound: A Natural Compound with Remarkable Respiratory Benefits. NINGBO INNO PHARMCHEM CO.,LTD.

- Medicinal uses and Pharmacological activity of Adhatoda vasica. (2014-03-07).

- Relationship: Mucus Membranes and Vasicinone. Caring Sunshine.

- Relationship: Bronchials and this compound. Caring Sunshine.

- Evaluating the Potential of Adathoda vasica against Respiratory Infection caused by Klebsiella pneumoniae. Bentham Science Publisher.

- This compound: A Comprehensive Guide to its Properties, Applications, and Research.

- Indian traditional herbs Adhatoda vasica and its Medicinal application. Journal of Chemical and Pharmaceutical Research.

- Vasaka (Adhatoda vasica): A Comprehensive Review on Its Phytochemistry, Pharmacology and Therapeutic Potential. (2025-09-10).

- Role of Adhatoda vasaca in management of respiratory disorders. CABI Digital Library.

- A study on Antioxidant and Anti-inflammatory activity ofthis compound against lung damage in rats. (2023-11-15).

- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property. (2024-01-26).

- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. PMC - NIH.

- Application Note: Synthesis of Bromhexine Metabolites for Research and Drug Development. Benchchem.

- Vasicinone. Wikipedia.

- Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages. NIH.

- This compound – Knowledge and References. Taylor & Francis.

- Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways. PubMed Central.

- Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L. PubMed. (2015-11-15).

- Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome. PMC - NIH.

- Activity of Bromhexine and Ambroxol, Semi-Synthetic Derivatives of this compound From the Indian Shrub Adhatoda Vasica, Against Mycobacterium Tuberculosis in Vitro. PubMed.

- The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.

- CN102531922B - Preparation method for bromhexine hydrochloride. Google Patents.

- Mucoactive agent. Wikipedia.

- Mast cell stabilizers: from pathogenic roles to targeting therapies. PMC - PubMed Central. (2024-08-01).

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.

- Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro. Research Paper | OiPub.

- List of Expectorants + Uses, Types & Side Effects. Drugs.com. (2023-04-14).

- Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. PMC - NIH.

- NF-κB: a key role in inflammatory diseases. PMC - PubMed Central.

- Mast cell stabilizer. Wikipedia.

- Twenty-first century mast cell stabilizers. PMC - PubMed Central.

- Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome. KoreaScience.

- Effect of epicatechin on inflammatory cytokines and MAPK/NF-κB signaling pathway in lipopolysaccharide-induced acute lung injury of BALB/c mice. ResearchGate. (2025-08-10).

Sources

- 1. nbinno.com [nbinno.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. florajournal.com [florajournal.com]

- 5. journalwjbphs.com [journalwjbphs.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Vasicinone - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. jocpr.com [jocpr.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Mucoactive agent - Wikipedia [en.wikipedia.org]

- 12. drugs.com [drugs.com]

- 13. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 25. Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. oipub.com [oipub.com]

- 28. CN102531922B - Preparation method for bromhexine hydrochloride - Google Patents [patents.google.com]

- 29. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Adhatoda vasica as the Primary Botanical Source of Vasicine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Traditional Medicine and Modern Pharmacology

Adhatoda vasica (L.) Nees, a member of the Acanthaceae family, is a perennial shrub with a rich history in traditional medicine systems, particularly Ayurveda and Unani, where it is known as 'Vasaka' or 'Malabar Nut'.[1][2] For over two millennia, it has been a cornerstone remedy for respiratory ailments, including cough, asthma, and bronchitis.[3][4] The therapeutic efficacy of this plant is primarily attributed to its rich concentration of quinazoline alkaloids, with vasicine being the most significant and studied bioactive compound.[5][6]

This guide provides a comprehensive technical overview of Adhatoda vasica as the botanical source of this compound. It is designed for professionals in research and drug development, offering in-depth insights into the plant's phytochemistry, standardized protocols for extraction and analysis, and a detailed exploration of this compound's pharmacological mechanisms and its role as a scaffold for modern drug discovery. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust, reproducible, and grounded in authoritative scientific evidence.

Botanical and Phytochemical Profile of Adhatoda vasica

Botanical Description and Cultivation

Adhatoda vasica is a small, evergreen, sub-herbaceous bush that grows throughout India and Southeast Asia, often found in the lower Himalayan ranges up to an altitude of 1300-1500 meters.[4][7] It is a hardy, much-branched woody shrub that can reach heights of 1.5 to 2.5 meters.[7][8] The leaves are large (10-15 cm long), lance-shaped, and oppositely arranged.[1][9] They are dark green on the upper side and pale green underneath.[1] The plant produces white or purple flowers arranged in dense, auxiliary spikes.[4][9]

Harvesting and Cultivation for Optimal this compound Yield

The concentration of this compound, the primary bioactive alkaloid, is highest in the leaves and can be influenced by geographical location and season.[6][10]

-

Optimal Harvest Time: Research indicates that the highest concentration of this compound is found in leaves collected during the spring season (vasant ritu), from March to April.[10] One study suggests collecting leaves in September for maximum alkaloid content.[11] This highlights the importance of seasonal validation for specific geographical locations.

-

Cultivation Practices: A. vasica can be propagated through seeds or vegetative cuttings.[7][12] It thrives in well-drained soil with partial shade and high humidity.[7] While it grows wild, introducing it into agro-practices is necessary to meet the constant demand from herbal pharmacies and ensure standardized raw material.[7]

Comprehensive Phytochemical Profile

While this compound is the principal alkaloid, A. vasica is a rich source of various other bioactive compounds. The therapeutic synergy of these molecules is a subject of ongoing research. Over 30 alkaloids have been identified from the plant.[5]

| Compound Class | Specific Compounds Identified | Plant Part(s) | Reference(s) |

| Quinazoline Alkaloids | This compound (Peganine), Vasicinone, Vasicinol, Deoxythis compound, Adhatodine, Vasicol, Vasicinolone | Leaves, Roots | [1][4][5][13] |

| Flavonoids | Apigenin, Kaempferol, Quercetin, Vitexin, Astragalin | Flowers, Leaves | [1][4][5] |

| Terpenoids | α-amyrin, Epitaraxerol, β-carotene | Flowers, Aerial Parts | [5][13] |

| Steroids | β-sitosterol | Aerial Parts | [5] |

| Other Constituents | Vitamin C, Betaine, Saponins, Tannins, Essential Oils, Alkanes | Leaves | [4][5][14] |

This compound: The Principal Quinazoline Alkaloid

Chemical Structure and Properties

This compound, chemically designated as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol (C₁₁H₁₂N₂O), is the major bioactive constituent responsible for the plant's medicinal properties.[13][15] It is a bitter-tasting alkaloid known for its potent bronchodilatory and respiratory stimulant activities.[6][16] Its auto-oxidation product, vasicinone, also contributes to the plant's overall pharmacological profile, exhibiting bronchodilatory effects as well.[6][17]

Biosynthesis Pathway